molecular formula C13H13NO3S B5824074 N-[2-(hydroxymethyl)phenyl]benzenesulfonamide CAS No. 197847-57-7

N-[2-(hydroxymethyl)phenyl]benzenesulfonamide

Cat. No.: B5824074
CAS No.: 197847-57-7
M. Wt: 263.31 g/mol
InChI Key: PJAREHURDGDTSL-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]benzenesulfonamide (CAS Number: 197847-57-7) is a benzenesulfonamide derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol, this compound features a hydroxymethyl group at the ortho position of the aniline ring, a pharmacophoric motif known to enhance interactions in biological systems . This structural motif is a valuable intermediate in structure-activity relationship (SAR) studies, particularly in the design and synthesis of potential anti-inflammatory agents targeting pathways such as cyclooxygenase-2 (COX-2) inhibition . The 2-hydroxyalkyl benzenesulfonamide scaffold serves as a versatile building block for constructing more complex drug-like molecules, allowing researchers to explore diverse chemical space . The compound is offered for research applications only. Researchers are responsible for verifying the identity, purity, and suitability of the product for their specific intended use. This product is labeled with the hazard classification TBC (To Be Confirmed); please consult the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-10-11-6-4-5-9-13(11)14-18(16,17)12-7-2-1-3-8-12/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAREHURDGDTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355590
Record name N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-57-7
Record name N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide typically involves the reaction of 2-aminobenzyl alcohol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-aminobenzyl alcohol+benzenesulfonyl chlorideThis compound+HCl\text{2-aminobenzyl alcohol} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-aminobenzyl alcohol+benzenesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)phenylbenzenesulfonamide.

    Reduction: Formation of 2-(aminomethyl)phenylbenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting enzymes like carbonic anhydrase.

    Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Industry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate ions. This inhibition can lead to various physiological effects, such as diuresis or reduction of intraocular pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxymethyl group in N-[2-(hydroxymethyl)phenyl]benzenesulfonamide differentiates it from analogs with other substituents. Key comparisons include:

Compound Substituent Melting Point (°C) Hydrogen-Bonding Capacity Key References
This compound -CH₂OH (ortho) Not reported High (due to -OH group) N/A
N-[2-(Aminomethyl)phenyl]benzenesulfonamide -CH₂NH₂ (ortho) Not reported Moderate (amine group)
N-[2-(Formylphenyl)]benzenesulfonamide -CHO (ortho) Not reported Low (aldehyde group)
(E)-N-(2-(3-oxoprop-1-en-1-yl)phenyl)benzenesulfonamide -CH=CHCO (ortho) 147.3–148.2 Moderate (α,β-unsaturated ketone)
N-(5-Chloro-2-methylphenyl)benzenesulfonamide -Cl, -CH₃ (meta, para) Not reported Low (halogen and methyl)

Key Observations :

  • The hydroxymethyl group likely increases solubility in polar solvents compared to halogenated or alkyl-substituted analogs (e.g., ).
Spectral Data Trends
  • ¹H-NMR: Hydroxymethyl protons typically resonate at δ 4.5–5.0 ppm (broad singlet due to -OH), distinct from aminomethyl (δ 1.5–2.5 ppm) or formyl (δ 9.5–10.0 ppm) signals.
  • HRMS: Molecular ion peaks for hydroxymethyl derivatives align with theoretical masses (e.g., C₁₃H₁₃NO₃S: 275.06 g/mol; ).

Biological Activity

N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrases (CAs), which are crucial for various physiological processes. The compound may inhibit enzyme activity by binding to active sites or interfering with substrate binding, leading to downstream effects on cellular functions .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against multiple bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)% Inhibition at 50 µg/mL
This compoundS. aureusNot specified80.69%
4e (related sulfonamide derivative)S. aureus50 μg/mL80.69%
4g (related sulfonamide derivative)K. pneumoniaeNot specified79.46%

These results indicate that the compound and its derivatives can significantly inhibit bacterial growth, suggesting their potential as therapeutic agents in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity. Studies have reported that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer. The mechanism involves the activation of apoptotic pathways, evidenced by a significant increase in annexin V-FITC positive cells:

  • Apoptosis Induction : The compound induced a 22-fold increase in late apoptotic cells compared to control groups .

This suggests that this compound could be explored further for its potential use in cancer therapy.

Case Studies

  • Enzyme Inhibition Study : A study focused on the inhibition of carbonic anhydrase IX (CA IX) revealed that related compounds exhibited IC50 values ranging from 10.93 to 25.06 nM , indicating strong selectivity for CA IX over CA II. This selectivity is crucial for developing targeted cancer therapies .
  • Antimicrobial Evaluation : Another study evaluated the antibacterial and anti-biofilm activities of several benzenesulfonamide derivatives against clinical isolates. The results showed significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, reinforcing the compound's potential as an antibacterial agent .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, further studies are necessary to fully characterize these parameters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Step 1 : React benzenesulfonyl chloride with 2-(hydroxymethyl)aniline in dichloromethane (DCM) using triethylamine as a base to form the sulfonamide intermediate .
  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to achieve >90% purity. Adjust solvent polarity to optimize yield .
  • Critical Parameters : Temperature control (−78°C to room temperature) and inert gas (N₂) environments are essential for stabilizing reactive intermediates like ethynyl derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C-NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) to confirm substitution patterns .
  • X-ray Diffraction : Determine crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O/N–H⋯O), which influence stability and solubility .
  • UV-Vis Spectroscopy : Monitor tautomerization (e.g., enol-imine ↔ keto-amine) in solution phase, with solvent polarity affecting absorption maxima .

Q. How is purity validated, and what are common impurities in synthesis?

  • HPLC-MS : Detect trace impurities (e.g., unreacted aniline or sulfonyl chloride derivatives) using reverse-phase C18 columns .
  • TLC Monitoring : Use iodine vapor or UV visualization to track reaction progress and confirm intermediate formation .

Advanced Research Questions

Q. How does the hydroxymethyl group influence biological activity, particularly in enzyme inhibition?

  • Carbonic Anhydrase (CA) Inhibition : The hydroxymethyl group enhances hydrogen bonding with CA active-site residues (e.g., Zn²⁺-bound water), improving Ki values (low nM range for CA IX/XII) .
  • Structure-Activity Relationships (SAR) : Replace the hydroxymethyl group with methyl or ethyl to assess steric/electronic effects. Activity drops by 10–100×, confirming its critical role .

Q. What computational methods are used to predict reactivity and tautomerization?

  • DFT Studies : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate tautomerization energy barriers. Gas-phase calculations show keto-amine forms are thermodynamically unfavorable (ΔG > +20 kcal/mol), but solvent models (PCM) reduce barriers .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes with CA isoforms. The sulfonamide group anchors the compound to Zn²⁺, while the hydroxymethyl interacts with hydrophilic pockets .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Data Normalization : Express enzyme inhibition as % activity relative to control (e.g., acetazolamide for CA) to account for batch-to-batch variability .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

  • Stabilization : Use low-temperature (−78°C) lithiation for ethynyl intermediates to prevent polymerization .
  • Workflow : Employ one-pot reactions (e.g., Pd-catalyzed Sonogashira coupling) to minimize isolation of air-sensitive species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
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N-[2-(hydroxymethyl)phenyl]benzenesulfonamide

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